Benzoic acid--tributylsilanol (1/1)

Description

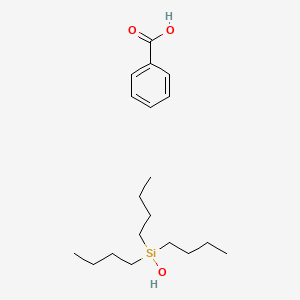

Benzoic acid–tributylsilanol (1/1) is a molecular complex formed through non-covalent interactions, likely hydrogen bonding between the hydroxyl group of tributylsilanol [(C₄H₉)₃SiOH] and the carboxylic acid moiety of benzoic acid (C₆H₅COOH). This 1:1 adduct is structurally distinct from silyl esters (e.g., tert-butyldimethylsilyl benzoate, CAS 75732-41-1) where the silanol group covalently bonds to the benzoate anion . The complex may serve as an intermediate in organic synthesis or as a model system for studying silanol-acid interactions, which are relevant in catalysis, material science, and separation processes.

Properties

CAS No. |

64482-96-8 |

|---|---|

Molecular Formula |

C19H34O3Si |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

benzoic acid;tributyl(hydroxy)silane |

InChI |

InChI=1S/C12H28OSi.C7H6O2/c1-4-7-10-14(13,11-8-5-2)12-9-6-3;8-7(9)6-4-2-1-3-5-6/h13H,4-12H2,1-3H3;1-5H,(H,8,9) |

InChI Key |

MGXILMWRFKYKFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)O.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–tributylsilanol (1/1) typically involves the reaction of benzoic acid with tributylsilanol under controlled conditions. One common method is to dissolve benzoic acid in an organic solvent such as toluene, followed by the addition of tributylsilanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired compound. The reaction can be represented as follows:

C6H5COOH+(C4H9)3SiOH→C6H5COO-Si(C4H9)3+H2O

Industrial Production Methods

In an industrial setting, the production of benzoic acid–tributylsilanol (1/1) may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–tributylsilanol (1/1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid and tributylsilanol oxide.

Reduction: Reduction reactions may convert the compound into benzoic acid and tributylsilane.

Substitution: The compound can participate in substitution reactions where the benzoic acid or tributylsilanol moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Benzoic acid and tributylsilanol oxide.

Reduction: Benzoic acid and tributylsilane.

Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Benzoic acid–tributylsilanol (1/1) has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid–tributylsilanol (1/1) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of benzoic acid–tributylsilanol (1/1) with related compounds:

*Estimated based on stoichiometry and analogous compounds.

Key Insights :

- The 1:1 adduct with tributylsilanol retains the acidic -COOH and -SiOH groups, enabling dynamic interactions absent in covalent silyl esters. This may enhance solubility in hydrophobic media (e.g., membrane phases) compared to ionic benzoate salts .

- Unlike tert-butyldimethylsilyl benzoate, which is hydrolytically stable, the tributylsilanol complex is likely sensitive to moisture due to labile hydrogen bonds .

Extraction and Solubility Behavior

Benzoic acid derivatives are widely studied for their extraction efficiency in liquid membranes. While direct data on the tributylsilanol complex is unavailable, benzoic acid itself exhibits superior extraction kinetics compared to acetic acid or phenol due to its higher distribution coefficient (m = 12.5 vs. m = 1.2 for acetic acid) . The presence of tributylsilanol may further modulate solubility in organic phases, as silanol groups can interact with both polar and nonpolar solvents. For example:

Hypothesis: The tributylsilanol complex may exhibit intermediate diffusivity between benzoic acid and bulkier silyl esters (e.g., tert-butyldimethylsilyl benzoate), with enhanced membrane-phase solubility due to the hydrophobic tributyl group .

Thermal and Stability Properties

Thermal behavior of benzoic acid derivatives varies significantly with functionalization:

Inference: The tributylsilanol complex is expected to decompose below 200°C, with degradation driven by hydrogen-bond dissociation and subsequent silanol condensation. This contrasts with covalent silyl esters, which exhibit higher thermal stability .

Complexation with Metal Ions

Benzoic acid forms stable complexes with lanthanides and transition metals, often mediated by the carboxylate group . The tributylsilanol adduct may exhibit reduced complexation efficiency due to steric hindrance from the tributyl group, unlike smaller derivatives like 4-tert-butylphenylboronic acid, which enhance metal chelation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.